3-Phenylbutane-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
3-phenylbutane-1-sulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-9(7-8-14(11,12)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,11,12,13) |
InChI Key |
AFCJLCASAQRTPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCS(=O)(=O)N)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 3 Phenylbutane 1 Sulfonamide
Established Synthetic Pathways to Sulfonamides
The construction of the sulfonamide functional group is a well-documented area of organic synthesis, with several reliable methods at the disposal of chemists. These can be broadly categorized into classical sulfonylation reactions and various amidation techniques.
Classical Sulfonylation Reactions
The most traditional and widely employed method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. organic-chemistry.org This reaction is versatile and generally provides good yields. The base, typically a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid generated during the reaction.
Another classical approach begins with the corresponding sulfonic acid or its salt. These can be converted to the sulfonamide directly, often under microwave irradiation, which can lead to high yields and good functional group tolerance. organic-chemistry.org
Furthermore, thiols can serve as precursors to sulfonamides. A common strategy involves the oxidative chlorination of a thiol to the corresponding sulfonyl chloride in situ, which is then reacted with an amine. organic-chemistry.org Reagents such as a combination of hydrogen peroxide and thionyl chloride can effect this transformation efficiently. organic-chemistry.org
| Starting Material | Reagents | Product | Key Features |
| Sulfonyl Chloride | Primary/Secondary Amine, Base | Sulfonamide | Widely applicable, good yields. |
| Sulfonic Acid/Salt | Amine, Microwave | Sulfonamide | Good functional group tolerance. |
| Thiol | Oxidizing Agent, Cl- source, Amine | Sulfonamide | In situ generation of sulfonyl chloride. |
Amidation Techniques for Sulfonamide Formation
Beyond the classical sulfonyl chloride route, other amidation techniques have been developed. One such method involves the use of sulfonyl azides, which can react with amines to form sulfonamides. organic-chemistry.org This approach can be particularly useful when the corresponding sulfonyl chloride is unstable or difficult to access.
More recently, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for C-N bond formation in the synthesis of sulfonamides. For instance, palladium-catalyzed reactions can couple sulfonamides with aryl halides or boronic acids. organic-chemistry.org Copper-catalyzed reactions have also been employed for the N-arylation of sulfonamides. organic-chemistry.org These methods offer alternative strategies, particularly for the synthesis of N-aryl or N-heteroaryl sulfonamides.
Another innovative approach involves the use of the sulfur dioxide surrogate DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). Grignard reagents can react with DABSO to form sulfinates, which can then be converted in situ to sulfonamides. organic-chemistry.org This method avoids the handling of gaseous sulfur dioxide.
Targeted Synthesis of 3-Phenylbutane-1-sulfonamide and its Analogues
The specific synthesis of this compound requires careful consideration of how to construct the chiral carbon skeleton and introduce the sulfonamide functionality.
Strategies for Butane (B89635) Chain Construction
A key challenge in the synthesis of this compound is the construction of the four-carbon chain with a phenyl group at the C3 position. Several established carbon-carbon bond-forming reactions can be envisioned for this purpose.
The Grignard reaction offers a powerful method for creating the butane backbone. For instance, a Grignard reagent derived from a propyl halide could react with a phenyl-containing electrophile, or conversely, a phenylmagnesium halide could react with a suitable four-carbon electrophile. aroonchande.commnstate.edulibretexts.orgyoutube.comcerritos.edu The choice of synthons would be critical to ensure the correct connectivity and to introduce a functional group at the C1 position that can be later converted to the sulfonamide.
Another powerful tool is the Friedel-Crafts acylation , which could be used to introduce a butyryl group onto a benzene (B151609) ring. organic-chemistry.orgwikipedia.orgsigmaaldrich.combyjus.commasterorganicchemistry.com The resulting ketone could then be further manipulated, for example, through reduction and functional group interconversion, to arrive at the desired 3-phenylbutane skeleton.
Approaches for Phenyl Ring Introduction
The introduction of the phenyl group at the 3-position of the butane chain is a critical step. If not incorporated from the start, as in the Friedel-Crafts approach, it can be introduced via nucleophilic attack by a phenyl-containing organometallic reagent. As mentioned, a phenyl Grignard reagent is a common choice for this transformation, reacting with an appropriate electrophilic carbon to form the C-C bond. aroonchande.commnstate.edulibretexts.orgyoutube.comcerritos.edu
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, could be employed to couple a phenylboronic acid or a phenyl halide with a suitably functionalized butane derivative.
Stereoselective Synthesis of Chiral this compound Enantiomers
Given that this compound contains a stereocenter at the C3 position, the development of stereoselective synthetic routes to obtain enantiomerically pure forms is of significant interest.
A highly effective strategy involves the asymmetric synthesis of a chiral precursor, such as 3-amino-1-phenylbutane . Research has demonstrated the successful asymmetric synthesis of (S)-3-amino-1-phenylbutane from 4-phenyl-2-butanone using a multi-enzymatic system involving a transaminase and a pyruvate (B1213749) decarboxylase. researchgate.netmdpi.comuab.cat This biocatalytic approach can achieve high enantiomeric excess (ee). Once the chiral amine is obtained, it can be converted to the corresponding sulfonamide through reaction with a sulfonylating agent, preserving the stereochemistry at the chiral center.
Another approach to inducing chirality is through the use of chiral auxiliaries . A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, such as an alkylation or an aldol (B89426) reaction, that forms the chiral center. wikipedia.orgchemeurope.comsigmaaldrich.comresearchgate.net After the desired stereochemistry is established, the auxiliary can be cleaved to reveal the chiral product. For example, a chiral oxazolidinone auxiliary could be used to direct the alkylation of a propionate (B1217596) equivalent to introduce the phenyl group stereoselectively.
Catalytic asymmetric synthesis provides another powerful avenue. Chiral catalysts, often based on transition metals complexed with chiral ligands, can be used to catalyze reactions that create the stereocenter with high enantioselectivity. nih.govnih.govfrontiersin.org For instance, the asymmetric reduction of a prochiral ketone precursor, such as 4-phenyl-3-buten-2-one, using a chiral catalyst could yield a chiral alcohol that can then be converted to the target sulfonamide. google.comnist.govsigmaaldrich.comresearchgate.net
| Method | Description | Key Features |
| Asymmetric Synthesis of Precursor | Biocatalytic amination of a prochiral ketone to give a chiral amine. researchgate.netmdpi.comuab.cat | High enantioselectivity, environmentally friendly. |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereoselective bond formation. wikipedia.orgchemeurope.comsigmaaldrich.comresearchgate.net | Well-established, predictable stereochemical outcomes. |
| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to favor the formation of one enantiomer. nih.govnih.govfrontiersin.org | High catalytic efficiency, broad substrate scope. |
Asymmetric Synthetic Routes
The primary challenge in the synthesis of enantiomerically pure this compound lies in the stereoselective formation of the chiral center at the C3 position of the butane chain. A key strategy involves the asymmetric synthesis of the precursor, (S)-3-amino-1-phenylbutane, which can then be sulfonylated to yield the target compound.
A highly effective asymmetric route to (S)-3-amino-1-phenylbutane is through a multi-enzymatic cascade system. This biocatalytic approach utilizes a transaminase to convert a prochiral ketone, 4-phenyl-2-butanone, into the corresponding chiral amine with high enantioselectivity. To overcome the unfavorable thermodynamic equilibrium of the transamination reaction, a pyruvate decarboxylase (PDC) is coupled with the transaminase. The PDC removes the pyruvate byproduct, driving the reaction towards the formation of the desired amine.
Two different transaminases, one from Chromobacterium violaceum (CviTA) and another from Vibrio fluvialis (VflTA), have been successfully employed in this cascade reaction. The process involves the transfer of an amino group from an amine donor, such as L-alanine, to the ketone substrate. The reaction conditions are optimized to achieve high conversion and enantiomeric excess.
| Enzyme System | Substrate | Amine Donor | Key Conditions | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| CviTA-PDC | 4-phenyl-2-butanone | L-Alanine (20-fold excess) | 30 °C, pH 7.5 | >60% | ~90% (S)-enantiomer |
| VflTA-PDC | 4-phenyl-2-butanone | L-Alanine (20-fold excess) | 30 °C, pH 7.5 | >60% | ~90% (S)-enantiomer |
Once the chiral amine, (S)-3-amino-1-phenylbutane, is obtained, it can be converted to this compound through a standard sulfonylation reaction with a suitable sulfonyl chloride in the presence of a base.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. While specific examples for the synthesis of this compound are not prevalent in the literature, established principles of chiral auxiliary-mediated synthesis can be applied.
A plausible strategy would involve the use of a chiral auxiliary to direct the stereoselective alkylation of a precursor molecule. For instance, a chiral oxazolidinone auxiliary could be acylated with a suitable substrate, followed by a diastereoselective alkylation to introduce the phenylbutane moiety. Subsequent cleavage of the auxiliary would yield a chiral carboxylic acid derivative, which could then be converted to the corresponding amine and subsequently to the sulfonamide.
Another approach could utilize a chiral sulfinamide, such as Ellman's auxiliary (tert-butanesulfinamide), to synthesize the chiral amine precursor. The condensation of the chiral sulfinamide with a suitable ketone would form a sulfinylimine, which can then undergo a diastereoselective reduction or addition of an organometallic reagent. The auxiliary can then be removed under acidic conditions to afford the enantiomerically enriched amine.
Catalytic Enantioselective Approaches
Catalytic enantioselective methods offer an efficient and atom-economical way to synthesize chiral molecules. The enzymatic transamination described in section 2.3.1 is a prime example of a catalytic enantioselective approach. The transaminase enzyme acts as a chiral catalyst, directing the formation of one enantiomer of the amine product over the other.
This biocatalytic method is highly attractive due to its high enantioselectivity and mild reaction conditions. The use of a co-enzyme, pyridoxal-5'-phosphate (PLP), is required for the activity of the transaminase. The PDC, in turn, requires thiamine (B1217682) pyrophosphate (TPP) and MgCl₂ as cofactors. The entire cascade reaction can be performed in a one-pot setup, making it a highly efficient process for the synthesis of the chiral amine precursor to this compound.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles in the synthesis of pharmaceuticals and fine chemicals is of growing importance. For the synthesis of this compound, several green methodologies can be envisioned for the sulfonylation step of the chiral amine precursor.
Solvent-Free Methodologies
Solvent-free, or neat, reactions offer significant environmental benefits by eliminating the use of organic solvents, which are often toxic, flammable, and contribute to waste generation. The sulfonylation of amines can be carried out under solvent-free conditions, often with the aid of a solid-supported catalyst or by simply heating the neat reactants. For the synthesis of this compound, the reaction of (S)-3-amino-1-phenylbutane with a sulfonyl chloride could potentially be performed without a solvent, possibly with the addition of a solid base like sodium carbonate to neutralize the HCl byproduct.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of sulfonamides from amines and sulfonyl chlorides can be efficiently carried out under microwave irradiation. cu.edu.tr This technique can be applied to the synthesis of this compound from its chiral amine precursor. A typical procedure would involve irradiating a mixture of the amine, a sulfonyl chloride, and a base in a suitable solvent, or even under solvent-free conditions. researchgate.net
| Reactants | Solvent/Conditions | Typical Reaction Time | Advantages |
|---|---|---|---|
| Amine, Sulfonyl Chloride, Base | Solvent-free or high-boiling point solvent | 5-15 minutes | Rapid reaction rates, improved yields, reduced side reactions |
Aqueous-Phase Reactions
Performing organic reactions in water as a solvent is a key aspect of green chemistry. Water is non-toxic, non-flammable, and readily available. The synthesis of sulfonamides can be conducted in aqueous media, often with the use of a base such as sodium carbonate to maintain a suitable pH and neutralize the acid formed during the reaction. sigmaaldrich.comsigmaaldrich.com The reaction of (S)-3-amino-1-phenylbutane with a sulfonyl chloride in an aqueous system would represent a greener alternative to traditional methods that use organic solvents.
Post-Synthetic Modification and Functionalization of this compound
The structural framework of this compound serves as a versatile scaffold amenable to a variety of post-synthetic modifications. These chemical transformations are pivotal for creating a library of derivatives, enabling the exploration of structure-activity relationships for applications in medicinal chemistry and materials science. Functionalization can be strategically directed at three primary locations: the sulfonamide moiety, the phenyl ring, and the butane side-chain.
The nitrogen atom of the sulfonamide group is a prime target for derivatization through N-alkylation and N-acylation reactions. Such modifications are crucial as they can significantly alter the molecule's steric and electronic properties, influencing its biological activity and physicochemical characteristics. Primary sulfonamides are known precursors to other sulfonamide derivatives through these processes. acs.org
N-Alkylation: This reaction introduces an alkyl group onto the sulfonamide nitrogen. A common method involves the use of alkyl halides in the presence of a base. nih.gov Another approach, known as the Mitsunobu reaction, can also be employed to convert an alcohol into a sulfonamide derivative. nih.gov Furthermore, manganese-catalyzed N-alkylation of sulfonamides using primary alcohols as the alkylating agents represents an efficient method. organic-chemistry.org
N-Acylation: The introduction of an acyl group to the sulfonamide nitrogen is typically achieved by reacting it with acid chlorides. organic-chemistry.org This acylation can produce N-sulfonylcarboxamides. A cobalt-catalyzed, oxidant-free reaction between carboxylic acids and organic azides also provides an effective route to these compounds. organic-chemistry.org
The table below summarizes representative conditions for these transformations, which are generally applicable to primary sulfonamides like this compound.
| Transformation | Reagents | General Conditions | Product Type |
|---|---|---|---|
| N-Alkylation | Alkyl Halides, Base (e.g., K₂CO₃) | Solvent (e.g., DMF, Acetonitrile), Heat | Secondary/Tertiary Sulfonamide |
| N-Alkylation (Catalytic) | Alcohols, Mn(I) PNP pincer precatalyst | Solvent, Heat | Secondary Sulfonamide |
| N-Acylation | Acyl Chlorides, Base (e.g., Pyridine) | Solvent (e.g., DCM), Room Temperature | N-Acylsulfonamide |
| N-Acylation (Catalytic) | Carboxylic Acids, Organic Azides, Co-catalyst | Solvent, Heat | N-Sulfonylcarboxamide |
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a foundational class of reactions in organic chemistry. masterorganicchemistry.com These reactions allow for the introduction of a wide array of functional groups, which can modulate the molecule's electronic properties and steric profile. The existing alkylsulfonamide substituent on the ring will direct incoming electrophiles, typically to the ortho and para positions.
Key EAS reactions applicable to the phenyl ring include:
Halogenation: The introduction of halogen atoms (Cl, Br) is achieved using reagents like Cl₂ or Br₂ with a Lewis acid catalyst such as FeCl₃ or FeBr₃. masterorganicchemistry.com
Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (–NO₂) onto the ring. yazd.ac.ir The nitro group can subsequently be reduced to an amine, providing a handle for further derivatization.
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst like AlCl₃. masterorganicchemistry.com This is a reliable method for forming a new carbon-carbon bond.
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) installs a sulfonic acid group (–SO₃H). yazd.ac.ir
The table below illustrates these common aromatic functionalization reactions.
| Reaction | Reagents | Electrophile | Typical Product |
|---|---|---|---|
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | Bromo- or Chloro-substituted Phenyl Ring |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Nitro-substituted Phenyl Ring |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Acyl-substituted Phenyl Ring (Ketone) |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | Sulfonic acid-substituted Phenyl Ring |
Modifying the butane side-chain presents a more complex challenge compared to the sulfonamide or phenyl moieties due to the relative inertness of C-H bonds in an alkyl chain. However, advanced synthetic strategies can be employed. One approach involves the use of directing groups to achieve regioselective C-H activation. Sulfonamides themselves have been utilized as directing groups to functionalize C-H bonds at positions remote to the aromatic ring. While direct functionalization of the butane chain of the parent molecule is challenging, it is conceivable that precursors with existing functional groups on the chain could be synthesized and then converted to the sulfonamide.
Optimization of Reaction Conditions and Scalability
The successful transition of a synthetic protocol from the laboratory bench to large-scale production hinges on rigorous optimization of reaction conditions and careful consideration of scalability factors. The goal is to develop a process that is not only high-yielding but also cost-effective, safe, and environmentally sustainable.
For the synthesis of sulfonamides, traditional methods often rely on the reaction of amines with sulfonyl chlorides. frontiersrj.comrsc.org While effective, the synthesis of the requisite sulfonyl chlorides can involve hazardous reagents like chlorosulfonic acid. rsc.orggoogle.com Modern approaches aim to circumvent these issues. For instance, methods have been developed for the one-pot synthesis of sulfonamides from unactivated acids and amines, which is highly suitable for drug discovery and scalable synthesis. thieme-connect.comnih.gov
Key parameters for optimization include:
Catalyst and Reagent Selection: Moving from laboratory to industrial scale often necessitates replacing expensive or hazardous reagents with safer, more economical alternatives. Metal-free synthesis strategies are increasingly favored. researchgate.net
Solvent Choice: Solvents are chosen based on reaction performance, cost, safety (flammability, toxicity), and environmental impact (e.g., green solvents like dimethyl carbonate). organic-chemistry.org
Reaction Conditions: Temperature, pressure, and reaction time are fine-tuned to maximize yield and minimize byproduct formation. Flow chemistry offers a scalable alternative to batch processing, providing better control over these parameters.
Work-up and Purification: Large-scale purification methods like crystallization are preferred over chromatography due to cost and throughput. thieme-connect.com The development of a robust crystallization process is often a critical step in process development.
The following table contrasts key considerations for laboratory synthesis versus large-scale production.
| Parameter | Laboratory Scale Focus | Large Scale (Scalability) Focus |
|---|---|---|
| Reagents | High purity, broad scope, novelty | Cost, availability, safety, low toxicity rsc.org |
| Catalyst | High efficiency, often precious metals | Low catalyst loading, recyclability, use of base metals or metal-free options researchgate.net |
| Solvents | Optimal solubility and reactivity | Low environmental impact, ease of recovery, safety regulations |
| Purification | Chromatography is common | Crystallization, distillation, extraction are preferred thieme-connect.com |
| Process | Batch reactions | Batch or continuous (flow) processing, process safety management |
Theoretical and Computational Studies of 3 Phenylbutane 1 Sulfonamide
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency. DFT calculations can determine a molecule's optimized geometry, vibrational frequencies, and a variety of electronic properties.
In studies of sulfonamide derivatives, DFT methods, particularly using the B3LYP functional with basis sets like 6-311G+(d,p) or 6-311G**, are commonly employed to model molecular geometry and predict spectral data. nih.govmdpi.com These calculations provide insights into bond lengths, bond angles, and dihedral angles, defining the molecule's most stable three-dimensional shape. Furthermore, DFT is used to calculate key quantum chemical parameters that describe a molecule's reactivity and stability, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability. mdpi.com
Illustrative DFT-Calculated Parameters for a Sulfonamide Derivative
This table presents example data for a representative sulfonamide compound, as specific values for 3-Phenylbutane-1-sulfonamide are not available in the cited literature.
| Parameter | Illustrative Value | Significance |
| Total Energy (Hartree) | -1250.5 | Represents the total electronic energy of the molecule in its optimized state. |
| HOMO Energy (eV) | -6.8 | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy (eV) | -1.2 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 5.6 | An indicator of chemical reactivity and stability; a larger gap suggests higher stability. mdpi.com |
| Dipole Moment (Debye) | 3.5 | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Ab Initio Methods for Electronic Properties
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. These methods are generally more computationally demanding than DFT but can offer higher accuracy for certain properties. They are used to predict thermodynamic and structural properties of sulfonamide compounds. nih.gov
These calculations are valuable for determining fundamental electronic properties such as ionization potential, electron affinity, and the distribution of electron density within the molecule. The molecular electrostatic potential (MEP) surface, for instance, can be calculated to identify electron-rich and electron-deficient regions, which are key to understanding intermolecular interactions. In a typical MEP map, red areas signify regions of highest electron repulsion (electron-rich), while blue areas denote regions of strongest electron attraction (electron-deficient). mdpi.com
Molecules with rotatable single bonds, such as this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable of these structures, known as energy minima. By systematically rotating the bonds and calculating the potential energy of each resulting conformation using quantum chemical methods, a potential energy surface can be mapped. The conformations corresponding to the lowest energy points on this surface are the most likely to be observed. Identifying these stable conformers is crucial as the molecule's shape dictates how it can interact with other molecules, including biological targets.
Molecular Docking and Dynamics Simulations (for target interaction, non-clinical)
While quantum chemistry describes the intrinsic properties of a single molecule, molecular docking and dynamics simulations are used to study how a molecule interacts with a specific biological target, such as a protein receptor. These non-clinical, in silico techniques are essential in fields like drug discovery. mdpi.com
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target protein. mdpi.com The process involves placing the ligand in the active site of the protein and evaluating the binding affinity using a scoring function. This modeling helps to understand the mechanism of interaction by identifying key binding modes and the specific intermolecular forces involved, such as hydrogen bonds and hydrophobic interactions. nih.govplos.org
For example, studies on other sulfonamide derivatives have used docking to investigate their interactions with targets like BRD4 or carbonic anhydrase IX. nih.govnih.gov The results typically include a binding energy score (e.g., in kcal/mol), which estimates the strength of the interaction, and a detailed list of the amino acid residues in the protein that form contacts with the ligand. nih.govnih.gov Weak intermolecular interactions are key players in stabilizing energetically-favored ligands within a protein's binding site. nih.govplos.org
Illustrative Molecular Docking Results for a Sulfonamide Inhibitor
This table shows representative docking data for a different sulfonamide compound against a known protein target to demonstrate the typical output of such an analysis.
| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |
| Carbonic Anhydrase IX | 5FL4 | -9.2 | Gln92, Thr200, His68 | Hydrogen Bonding, Pi-Pi Stacking |
| BRD4 | 4BJX | -8.5 | Asn140, Trp81, Pro82 | Hydrogen Bonding, Hydrophobic |
Conformational Ensemble Generation
While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. rsc.org An MD simulation calculates the forces between atoms and uses them to predict their movements, generating a trajectory that shows how the system evolves. dovepress.com This process produces a conformational ensemble—a collection of different, low-energy conformations of the ligand and protein as they interact.
Analyzing this ensemble provides a more realistic understanding of the binding stability and the flexibility of the ligand in the active site. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated from the simulation trajectory to assess the stability of the complex and identify which parts of the molecule are most mobile. rsc.org This dynamic information is crucial for refining the understanding of ligand-target interactions. researchgate.net
Prediction of Spectroscopic Properties and Spectral Assignment (beyond basic ID)
Computational chemistry provides powerful tools for the prediction of various spectroscopic properties of this compound. These predictions are crucial for the interpretation of experimental spectra and for the unambiguous assignment of spectral features to specific molecular motions or electronic transitions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly accurate in predicting NMR chemical shifts. For this compound, theoretical calculations can provide the expected ¹H and ¹³C chemical shifts, aiding in the assignment of complex experimental spectra.
The process typically involves the optimization of the molecule's geometry, followed by the calculation of the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). The accuracy of these predictions is highly dependent on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using continuum solvation models like the Polarizable Continuum Model (PCM). Recent benchmarks suggest that functionals like WP04 can provide high accuracy for proton chemical shift predictions when paired with appropriate basis sets. researchgate.net
Below is a table of hypothetical, yet representative, calculated ¹H and ¹³C NMR chemical shifts for this compound, illustrating the type of data generated from such computational studies.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | 3.15 | 55.2 |
| 2 | 1.95 | 38.1 |
| 3 | 2.80 | 42.5 |
| 4 | 1.30 | 21.8 |
| 5 (ipso-C) | - | 145.3 |
| 6, 10 (ortho-C) | 7.25 | 126.9 |
| 7, 9 (meta-C) | 7.35 | 129.0 |
| 8 (para-C) | 7.20 | 126.5 |
| NH₂ | 4.80 | - |
Note: The data in this table is illustrative and intended to represent the output of a computational NMR study.
Computational methods are extensively used to predict the vibrational spectra (Infrared and Raman) of molecules. For this compound, these calculations can help in the assignment of the various vibrational modes of the molecule. The process involves calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed for this purpose.
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of anharmonicity. Therefore, it is common practice to scale the computed frequencies by an empirical scaling factor to improve agreement with experimental data. The output of these calculations provides the frequency, intensity (for IR), and activity (for Raman) of each vibrational mode, along with a description of the atomic motions involved in each mode.
Key vibrational modes for this compound that can be predicted include the characteristic symmetric and asymmetric stretching of the SO₂ group, the S-N stretching vibration, N-H stretching and bending modes, as well as the various vibrations of the phenyl ring and the alkyl chain. mdpi.com
A representative table of predicted vibrational frequencies for key functional groups in this compound is presented below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |
| N-H stretch | 3350 |
| C-H stretch (aromatic) | 3050 |
| C-H stretch (aliphatic) | 2950 |
| SO₂ asymmetric stretch | 1330 |
| SO₂ symmetric stretch | 1150 |
| S-N stretch | 910 |
Note: The data in this table is illustrative and based on typical values for sulfonamides.
Since this compound possesses a chiral center at the C3 position, it is expected to exhibit chiroptical properties, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). Computational methods can predict these properties, which is particularly valuable for determining the absolute configuration of a chiral molecule.
Time-dependent Density Functional Theory (TD-DFT) is the most common method used to calculate the electronic circular dichroism (ECD) spectrum. The calculation provides the rotatory strengths of the electronic transitions, which determine the sign and intensity of the CD bands. Similarly, the optical rotation at different wavelengths can be calculated to predict the ORD curve. The quality of the predictions depends on the chosen functional and basis set, and it is often necessary to perform a conformational search to average the properties over the most stable conformers. The comparison of the predicted and experimental CD and ORD spectra can then be used to assign the absolute configuration of the enantiomers.
A hypothetical data table illustrating the kind of results obtained from chiroptical calculations for the (R)-enantiomer of this compound is shown below.
| Wavelength (nm) | Predicted Molar Ellipticity [θ] (deg cm² dmol⁻¹) |
| 268 | +1500 |
| 262 | -1200 |
| 255 | +800 |
| 220 | -5000 |
| 205 | +12000 |
Note: This data is illustrative and represents a plausible ECD spectrum for a chiral aromatic sulfonamide.
Reactivity and Reaction Mechanism Studies
Computational chemistry is a powerful tool for investigating the reactivity of molecules and elucidating the mechanisms of chemical reactions. For this compound, these studies can provide valuable information on its derivatization and potential reaction pathways.
Understanding the mechanism of derivatization reactions of this compound, such as N-alkylation or N-acylation, requires the identification and characterization of the transition states involved. Computational methods allow for the location of transition state structures on the potential energy surface and the calculation of their energies.
The activation energy of a reaction can be determined from the energy difference between the reactants and the transition state. This information is crucial for predicting the feasibility and rate of a reaction. Techniques such as intrinsic reaction coordinate (IRC) calculations can be used to confirm that a located transition state connects the desired reactants and products. These computational studies can provide a detailed understanding of the factors that influence the reactivity of the sulfonamide group.
Computational methods can be used to explore and compare different possible reaction pathways for the transformation of this compound. By calculating the energies of reactants, intermediates, transition states, and products for various potential mechanisms, the most favorable reaction pathway can be identified.
For example, in reactions involving the phenyl group, such as electrophilic aromatic substitution, computational studies can predict the regioselectivity (ortho, meta, or para substitution) by analyzing the stability of the intermediate carbocations (Wheland intermediates). Similarly, for reactions at the benzylic position, computational analysis can help to distinguish between different possible mechanisms, such as Sₙ1, Sₙ2, E1, or E2, by comparing the activation barriers for each pathway. These theoretical investigations provide a molecular-level understanding of the reaction mechanisms that govern the chemistry of this compound.
Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling are pivotal computational tools in modern drug discovery and development. These methodologies are employed to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. For this compound, these approaches can be instrumental in predicting its potential therapeutic effects, understanding its mechanism of action, and guiding the design of more potent and specific analogs.
Molecular Descriptor Calculation and Selection
The foundation of any QSAR/QSPR model lies in the numerical representation of the molecular structure through the calculation of molecular descriptors. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic and physicochemical characteristics. For this compound, a diverse set of descriptors would be calculated to capture its unique structural features.
The process begins with the generation of 2D and 3D structures of this compound. From these structures, a wide array of descriptors can be computed using specialized software. These descriptors can be broadly categorized as follows:
1D Descriptors: These are the simplest descriptors and include counts of atoms and bonds, molecular weight, and fragment counts.
2D Descriptors: These are calculated from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices (e.g., Wiener index, Randić index), connectivity indices, and pharmacophore-based descriptors.
3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and provide information about its shape, size, and steric properties. Examples include molecular volume, surface area, and moments of inertia.
Physicochemical Descriptors: These relate to the physicochemical properties of the molecule, such as lipophilicity (logP), molar refractivity, and polarizability.
The selection of the most relevant descriptors is a critical step in building a robust QSAR model. A large number of calculated descriptors can lead to overfitting, where the model performs well on the training data but fails to predict the activity of new compounds. Therefore, various statistical methods, such as genetic algorithms or stepwise multiple linear regression, are employed to select a subset of descriptors that have the most significant correlation with the biological activity of interest.
Table 1: Representative Molecular Descriptors for this compound
| Descriptor Class | Specific Descriptor Example | Information Encoded |
| Topological | Wiener Index | Branching and compactness of the molecular structure. |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Geometric | Molecular Surface Area | The surface area of the molecule, influencing interactions. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and potential for membrane permeability. |
| Electronic | Dipole Moment | The polarity and charge distribution within the molecule. |
Model Development and Validation for Predicted Activities
Once a relevant set of molecular descriptors has been selected, a mathematical model is developed to correlate these descriptors with the biological activity of a series of compounds, including this compound. The biological activity data is typically expressed as the concentration of the compound required to elicit a specific biological response (e.g., IC50 or EC50), which is often converted to a logarithmic scale (pIC50 or pEC50) for modeling purposes.
Several statistical and machine learning methods can be used to develop the QSAR model. Common approaches include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and the biological activity.
Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them. mdpi.com
Artificial Neural Networks (ANN): A machine learning approach that can model complex non-linear relationships between the descriptors and the activity. researchgate.net
The development of a QSAR model involves dividing the dataset of compounds into a training set and a test set. The training set is used to build the model, while the test set is used to evaluate its predictive ability on compounds not used in model development.
Rigorous validation is essential to ensure the reliability and predictive power of the developed QSAR model. jbclinpharm.org Validation is performed using a variety of statistical metrics:
Coefficient of determination (R²): This metric indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1 indicates a better fit of the model to the training data. researchgate.net
Cross-validated R² (Q²): This is a measure of the model's internal predictive ability, typically calculated using a leave-one-out or leave-many-out cross-validation procedure. A Q² value greater than 0.5 is generally considered indicative of a good model. jbclinpharm.org
External validation (R²pred): The predictive power of the model is assessed by its ability to predict the activity of the compounds in the external test set. A high R²pred value indicates good external predictivity.
Other statistical parameters: Additional parameters such as the root mean square error (RMSE), Fischer's F-test, and Y-randomization are also used to assess the statistical significance and robustness of the model. jscimedcentral.comjbclinpharm.org
The applicability domain of the developed QSAR model is also defined to specify the chemical space for which the model can make reliable predictions. This ensures that the model is not used to make predictions for compounds that are structurally too different from those in the training set.
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Goodness-of-fit of the model to the training data. | > 0.6 |
| Q² (Cross-validated R²) | Internal predictive ability of the model. | > 0.5 |
| R²pred (External R²) | Predictive ability of the model for an external test set. | > 0.6 |
| RMSE (Root Mean Square Error) | The standard deviation of the prediction errors. | Low value |
| F-value (Fischer's test) | Statistical significance of the regression model. | High value |
Advanced Characterization and Analytical Methodologies for 3 Phenylbutane 1 Sulfonamide
High-Resolution Spectroscopic Techniques for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the different types of protons and carbons present and their immediate electronic environment. rsc.orgresearchgate.net For a molecule with the complexity of 3-Phenylbutane-1-sulfonamide, multi-dimensional (2D) NMR experiments are essential for definitive assignment.
Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, identifying adjacent protons in the phenyl and butane (B89635) moieties. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range (2-3 bond) correlations between protons and carbons. Together, these experiments allow for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, confirming the specific isomeric structure of this compound. researchgate.net The proton of the sulfonamide –SO₂NH– group is expected to appear as a singlet in the ¹H NMR spectrum, typically in the range of 8.78 and 10.15 ppm. rsc.org Aromatic protons generally show signals between 6.51 and 7.70 ppm. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | ~3.1 | ~53.0 |
| C2 | ~1.9 | ~35.0 |
| C3 | ~2.8 | ~42.0 |
| C4 (CH₃) | ~1.3 | ~22.0 |
| C1' (Phenyl) | - | ~145.0 |
| C2'/C6' (Phenyl) | ~7.2 | ~126.5 |
| C3'/C5' (Phenyl) | ~7.3 | ~129.0 |
| C4' (Phenyl) | ~7.2 | ~126.0 |
| NH₂ | ~7.5 (broad) | - |
Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary based on solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for identifying its metabolites in preclinical studies. pharmaron.com HRMS provides a measured mass accurate to several decimal places, allowing for the calculation of a unique molecular formula.
In the context of in vitro or preclinical metabolite identification, samples from sources like liver microsomes are analyzed, typically using a liquid chromatography system coupled to an HRMS instrument (LC-HRMS). pharmaron.comnih.gov The high resolving power allows for the detection of mass shifts corresponding to specific metabolic reactions. Common metabolic pathways for sulfonamides include N-acetylation of the sulfonamide nitrogen and hydroxylation of the aromatic ring or alkyl chain. researchgate.net By comparing the HRMS data of the parent compound with that of its metabolites, the exact mass changes can be determined, and the biotransformations can be elucidated. nih.gov
Table 2: Potential Preclinical Metabolites of this compound and Their Exact Masses
| Compound | Molecular Formula | Biotransformation | Monoisotopic Mass (Da) |
| This compound | C₁₀H₁₅NO₂S | Parent Compound | 213.0823 |
| N-acetyl-3-phenylbutane-1-sulfonamide | C₁₂H₁₇NO₃S | N-Acetylation | 255.0929 |
| 3-(4-hydroxyphenyl)butane-1-sulfonamide | C₁₀H₁₅NO₃S | Aromatic Hydroxylation | 229.0773 |
| This compound-N-glucuronide | C₁₆H₂₃NO₈S | N-Glucuronidation | 389.1144 |
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the molecular conformation. researchgate.net For sulfonamides, it is particularly useful for characterizing the geometry around the sulfonyl group and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. nih.govmdpi.com
The sulfonamide group is a strong hydrogen bond donor (N-H) and acceptor (S=O), often leading to the formation of specific supramolecular structures or synthons in the crystal lattice. nih.gov Analysis of the crystal structure of this compound would reveal how individual molecules interact with each other, which can influence physical properties like melting point and solubility.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| β (°) | 95.5 |
| Volume (ų) | 1205 |
| Z (molecules/unit cell) | 4 |
| Key Hydrogen Bond | N-H···O=S |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities and for resolving its stereoisomers. These methods are central to assessing the purity of the compound.
The carbon atom at position 3 of the butane chain in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers (R and S forms). Since enantiomers can have different pharmacological properties, it is crucial to separate and quantify them. Chiral chromatography is the most common technique for this purpose.
This is typically achieved using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP). researchgate.netnih.gov Polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are widely used for the separation of sulfonamide enantiomers. researchgate.netresearchgate.net Another effective approach for related compounds has utilized crown ether-based CSPs, such as Crownpak CR(+), which are particularly effective for separating chiral amines and related structures. nih.gov The choice of mobile phase and chromatographic mode (normal-phase, reversed-phase, or SFC) is optimized to achieve baseline resolution between the two enantiomers, allowing for the accurate determination of enantiomeric excess (ee). nih.gov
Table 4: Example Chiral HPLC Method Parameters for Enantiomeric Separation
| Parameter | Condition |
| Column | Chiralpak AD-H or Crownpak CR(+) |
| Mobile Phase | Hexane/Isopropanol with additive (e.g., TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25 °C |
Advanced HPLC and UPLC systems are the primary tools for assessing the chemical purity of this compound. nih.govcabidigitallibrary.org UPLC, which uses columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and greater sensitivity. hpst.cz
A typical method for purity analysis involves reversed-phase chromatography, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, often with a pH modifier like formic acid. nih.govmdpi.com A gradient elution program, where the mobile phase composition is changed over time, is commonly employed to ensure the separation of the main compound from any potential impurities, such as starting materials, by-products, or degradation products. mdpi.comresearchgate.net The method is validated according to established guidelines to ensure its linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantification). nih.govnih.gov
Table 5: Example UPLC Method for Purity Assessment
| Parameter | Condition |
| System | UPLC with UV or MS Detector |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
Electrophoretic Techniques for Structural Analysis and Purity (e.g., Capillary Electrophoresis (CE))
Capillary Electrophoresis (CE) stands as a powerful analytical technique for the assessment of purity and the structural elucidation of compounds like this compound. researchgate.netnih.gov Its high efficiency, rapid analysis times, and minimal consumption of samples and solvents make it an advantageous method in pharmaceutical analysis. nih.gov The fundamental principle of CE lies in the differential migration of charged species within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. semanticscholar.org
For this compound, its acidic nature, due to the sulfonamide group, allows for its analysis in its anionic form at appropriate pH values. The separation in Capillary Zone Electrophoresis (CZE), the most common mode of CE, is based on the charge-to-size ratio of the analyte. semanticscholar.org Impurities present in a sample of this compound, which may include starting materials, by-products, or degradation products, will likely possess different charge-to-size ratios, enabling their separation into distinct peaks.
The purity of a this compound sample can be quantitatively determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks. Method development in CE for this specific compound would involve the optimization of several parameters, including the background electrolyte (BGE) composition and pH, applied voltage, capillary temperature, and injection parameters. A typical BGE for the analysis of sulfonamides could be a phosphate (B84403) or borate (B1201080) buffer at a pH that ensures the deprotonation of the sulfonamide group.
The structural integrity of this compound can also be investigated using CE. Any degradation or modification of the molecule, such as hydrolysis or oxidation, would result in a change in its electrophoretic mobility, leading to the appearance of new peaks in the electropherogram. By comparing the electropherogram of a stressed sample (e.g., exposed to heat, light, acid, or base) to that of a reference standard, potential degradation pathways can be elucidated.
| Parameter | Typical Condition for Sulfonamide Analysis |
| Capillary | Fused-silica, 50 µm i.d., 30-60 cm total length |
| Background Electrolyte (BGE) | 20-100 mM Borate or Phosphate buffer |
| pH | 8-10 |
| Applied Voltage | 15-30 kV |
| Temperature | 20-30 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV-Vis (e.g., 214 nm or 254 nm) |
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for the analysis of complex mixtures and the identification of unknown compounds. iipseries.orgnih.govijnrd.org For this compound, these techniques are crucial for metabolite profiling and the analysis of volatile derivatives.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Metabolite Profiling (preclinical/in vitro)
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that is widely employed for the identification and quantification of drug metabolites in biological matrices. nih.govbioanalysis-zone.com In the context of preclinical or in vitro studies of this compound, LC-MS/MS plays a pivotal role in elucidating its metabolic fate.
The process begins with the separation of the parent compound and its metabolites from the biological matrix (e.g., plasma, urine, or liver microsomes) using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separation is typically achieved on a reversed-phase column, where compounds are separated based on their hydrophobicity.
Following chromatographic separation, the analytes are introduced into the mass spectrometer. The mass spectrometer first ionizes the molecules, often using electrospray ionization (ESI), and then separates the ions based on their mass-to-charge ratio (m/z). In an MS/MS experiment, a specific parent ion (e.g., the molecular ion of a potential metabolite) is selected and fragmented, and the resulting fragment ions are detected. This fragmentation pattern provides structural information that is crucial for the identification of the metabolite.
Common metabolic pathways for sulfonamides include N-acetylation, N-hydroxylation, and glucuronidation. For this compound, potential phase I metabolites could involve hydroxylation of the phenyl ring or the butyl chain. Phase II metabolites would likely involve the conjugation of these hydroxylated metabolites with glucuronic acid or sulfate. LC-MS/MS can effectively identify these metabolites by detecting the characteristic mass shifts corresponding to these biotransformations.
| Potential Metabolite | Biotransformation | Expected Mass Shift (Da) |
| Hydroxylated this compound | Oxidation | +16 |
| N-acetyl-3-Phenylbutane-1-sulfonamide | Acetylation | +42 |
| Glucuronide conjugate of hydroxylated this compound | Glucuronidation | +176 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govnih.gov While this compound itself is not sufficiently volatile for direct GC analysis, it can be chemically modified through derivatization to produce a more volatile and thermally stable compound.
A common derivatization strategy for compounds containing active hydrogens, such as the sulfonamide group, is silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic proton on the sulfonamide nitrogen with a trimethylsilyl (B98337) (TMS) group. This derivatization reduces the polarity of the molecule and increases its volatility, making it amenable to GC analysis.
The derivatized this compound is then injected into the gas chromatograph, where it is vaporized and separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, often referred to as a "chemical fingerprint," which can be used for the unequivocal identification of the compound by comparison to a spectral library.
GC-MS analysis of derivatized this compound can be valuable for purity assessment, particularly for identifying volatile impurities that may not be readily detectable by LC-based methods. It can also be used in specific metabolic studies where the metabolites are amenable to derivatization.
| Derivatization Reagent | Functional Group Targeted | Resulting Derivative |
| BSTFA | Sulfonamide N-H | N-trimethylsilyl |
| MSTFA | Sulfonamide N-H | N-trimethylsilyl |
Mechanistic Biological Activity and Molecular Interactions of 3 Phenylbutane 1 Sulfonamide Preclinical/in Vitro/cellular Studies
Enzyme Inhibition and Activation Studies
Enzyme inhibition and activation studies are crucial for understanding how a compound may affect biological pathways. These assays measure the ability of a compound to either decrease (inhibit) or increase (activate) the activity of a specific enzyme. Sulfonamides, as a class, are known to inhibit various enzymes, including carbonic anhydrases and dihydropteroate (B1496061) synthetase. nih.govmdpi.com
Kinetic Characterization of Inhibition
Kinetic studies are performed to understand the mechanism by which a compound inhibits an enzyme. mdpi.comnih.gov This involves determining kinetic parameters such as the inhibition constant (Kᵢ), which indicates the potency of the inhibitor, and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This data provides insights into how the inhibitor interacts with the enzyme and its substrate.
Allosteric Modulation Investigations
Allosteric modulators bind to a site on an enzyme that is distinct from the active site, causing a conformational change that alters the enzyme's activity. nih.gov Investigations into allosteric modulation would determine if a compound can regulate enzyme function without directly competing with the natural substrate.
Receptor Binding and Modulation Assays (in vitro cell lines)
Receptor binding assays are used to determine if a compound interacts with a specific receptor and to quantify the affinity of that interaction. nih.gov These assays are fundamental in pharmacology for identifying and characterizing receptor ligands.
Radioligand Binding Studies
Radioligand binding assays are a highly sensitive method used to study drug-receptor interactions. oncodesign-services.comnih.gov In these experiments, a radioactively labeled compound (radioligand) with known affinity for a receptor is used. The ability of a test compound to displace the radioligand from the receptor is measured, which allows for the determination of the test compound's binding affinity (Kᵢ).
Functional Receptor Assays
Functional receptor assays are conducted to determine the physiological effect of a compound binding to a receptor. These assays can distinguish between agonists (which activate the receptor), antagonists (which block the receptor), and inverse agonists (which produce an effect opposite to that of an agonist).
Molecular Target Identification and Validation
Identifying the specific molecular target(s) of a compound is a critical step in understanding its mechanism of action. This can be achieved through various techniques, including affinity chromatography, expression profiling, and computational approaches. Once a potential target is identified, validation studies are conducted to confirm that the compound's biological effects are indeed mediated through this target.
Affinity Chromatography and Pull-Down Assays
A comprehensive review of scientific literature and databases found no specific studies utilizing affinity chromatography or pull-down assays to identify the protein binding partners of 3-Phenylbutane-1-sulfonamide. This indicates a lack of publicly available data on the direct molecular interactions and protein complexes formed by this compound within a biological context.
Proteomics-Based Target Deconvolution
There are no available proteomics-based studies aimed at the target deconvolution of this compound. Consequently, the direct molecular targets responsible for any potential biological activity of this compound remain unidentified in the public domain.
Cellular Pathway Modulation
Gene Expression Profiling (e.g., RNA-seq)
No studies on the gene expression profiling of cells treated with this compound were identified. Therefore, the impact of this compound on cellular transcriptomics, including any potential up- or down-regulation of specific genes or pathways, is currently unknown.
Protein Phosphorylation and Signaling Cascade Analysis
There is no available research on the effects of this compound on protein phosphorylation or the modulation of intracellular signaling cascades. The influence of this compound on kinase activity and downstream signaling pathways has not been documented in preclinical or in vitro models.
Cell-Based Phenotypic Screening (mechanistic focus)
No mechanistic cell-based phenotypic screening data for this compound is present in the available scientific literature. Such studies would be necessary to understand the functional consequences of target engagement at a cellular level, and this information is currently not available.
Structure-Activity Relationship (SAR) Studies on this compound Derivatives
While structure-activity relationship (SAR) studies have been conducted for the broader class of sulfonamides, no specific SAR studies focusing on derivatives of this compound were found. The relationship between the chemical structure of this specific compound and its biological activity has not been systematically explored or reported.
Based on a comprehensive search of publicly available scientific literature, there is no specific preclinical, in vitro, or cellular research data available for the compound "this compound." As a result, it is not possible to generate the requested article focusing solely on the mechanistic biological activity, molecular interactions, and structure-activity relationships of this specific molecule according to the provided outline.
The scientific literature contains extensive research on the broader class of sulfonamides, detailing the synthesis, biological activities, and structure-activity relationships of many different derivatives. This general research indicates that modifications to the sulfonamide moiety, substitutions on the phenyl ring, and variations in the alkyl chain can significantly impact the biological activity of sulfonamide-containing compounds. However, without studies conducted specifically on the this compound scaffold, any discussion of its specific biological activity or the impact of structural modifications would be speculative and not based on scientific evidence.
Therefore, the content required to populate the requested sections and subsections—Impact of Sulfonamide Moiety Modifications, Influence of Phenyl Ring Substituents, Effects of Butane (B89635) Chain Variations, and Stereochemical Impact on Biological Activity—for this compound does not exist in the available literature.
Preclinical Pharmacokinetic and Adme Studies of 3 Phenylbutane 1 Sulfonamide in Vitro and Animal Models Only
In Vitro Metabolic Stability and Metabolite Identification (e.g., liver microsomes, hepatocytes)
No studies detailing the metabolic stability of 3-Phenylbutane-1-sulfonamide in liver microsomes or hepatocytes, or identifying its metabolites, are publicly available.
Plasma Protein Binding Assays
Information regarding the extent to which this compound binds to plasma proteins is not available in the reviewed literature.
Permeability Studies (e.g., Caco-2 cell model)
No data from Caco-2 cell models or other permeability assays for this compound could be located.
In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models (e.g., rodent studies)
There are no published in vivo studies describing the ADME properties of this compound in any animal models.
Bioanalytical Method Development for Quantification in Biological Matrices
No validated bioanalytical methods for the quantification of this compound in plasma, tissue, or other biological matrices have been reported.
Tissue Distribution Analysis
Studies on the distribution of this compound into various tissues in animal models have not been published.
Excretion Profiling
There is no available data on the routes and extent of excretion of this compound or its potential metabolites from the body.
Applications in Chemical Biology and Material Science
Potential as Catalytic Ligands or Organocatalysts
The sulfonamide moiety is a key feature in many chiral ligands and organocatalysts used in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. sioc-journal.cn
Chiral sulfonamides are widely recognized for their role in catalysis. nih.gov They can act as ligands for transition metals or as standalone organocatalysts, often activating substrates through hydrogen bonding. mdpi.com The synthesis of chiral sulfonamides is an active area of research. sioc-journal.cn Nevertheless, there are no specific reports on the design or synthesis of chiral catalysts derived from the 3-Phenylbutane-1-sulfonamide scaffold. The potential of this specific chiral backbone in asymmetric catalysis has not been documented in the available literature.
Chiral sulfonamide-based catalysts have been successfully employed in a variety of asymmetric reactions, including aldol (B89426), Mannich, and Michael reactions, affording products with high enantioselectivity. However, a review of the literature reveals no instances where catalysts based on this compound have been applied in any asymmetric organic reactions.
Integration into Polymer Science and Advanced Materials
The incorporation of specific functional groups into polymers can impart desirable properties, leading to the development of advanced materials. While sulfonamide-containing polymers are known and have been investigated for various applications, there is no available research that details the integration of this compound into any polymer backbone or as a pendant group. Consequently, there are no documented applications of this specific compound in the field of polymer science or advanced materials.
Monomer for Polymer Synthesis
The sulfonamide moiety is a versatile functional group for the synthesis of advanced polymers. Its inclusion in a monomer unit, such as in the conceptual use of this compound, can impart desirable thermal, mechanical, and chemical properties to the resulting polymer. The hydrogen-bonding capability of the N-H bond and the polarity of the SO₂ group are particularly influential.
Polymers incorporating a sulfonamide group, known as poly(sulfonamide)s or polysulfonamides, are synthesized through various polymerization techniques. A common method involves the reaction of a monomer containing a sulfonyl chloride group with a monomer containing a primary or secondary amine. researchgate.net In the case of this compound, its primary sulfonamide group could potentially react with dicarboxylic acids or their derivatives to form poly(amide-sulfonamide)s. hkbu.edu.hk These polymers combine the properties of both polyamides and polysulfonamides.
The incorporation of sulfonamide groups can lead to polymers with:
High Thermal Stability: The rigid aromatic and polar sulfonamide groups can increase the glass transition temperature (Tg) of the polymer.
Improved Mechanical Strength: Hydrogen bonding between sulfonamide groups on different polymer chains can act as physical cross-links, enhancing tensile strength and modulus.
Chemical Resistance: The sulfonyl group is generally resistant to chemical attack.
Functionalizability: The acidic proton on the sulfonamide nitrogen can be deprotonated, allowing for further chemical modification of the polymer.
Linear polymers containing sulfonyl groups have been synthesized from vinyl monomers to act as catalysts in reactions like biodiesel formation. researchgate.net This highlights the potential for sulfonamide-containing polymers to serve not just as structural materials but also as functional ones.
| Polymer Type | Potential Monomers | Key Properties Imparted by Sulfonamide Group | Potential Applications |
|---|---|---|---|
| Poly(amide-sulfonamide) | Diamine/Disulfonyl Chloride + Dicarboxylic Acid | High thermal stability, mechanical strength, hydrogen bonding | High-performance fibers, engineering plastics |
| Sulfonated Polysulfones | Post-polymerization sulfonation of polysulfone backbone | Ion-exchange capacity, hydrophilicity, proton conductivity | Proton exchange membranes for fuel cells mdpi.comdocumentsdelivered.com |
| Functional Vinyl Polymers | Vinyl monomers with pendant sulfonyl/sulfonamide groups | Catalytic activity, tunable polarity | Heterogeneous catalysts, specialty coatings researchgate.net |
Self-Assembly Studies
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The sulfonamide functional group is an excellent motif for directing self-assembly due to its capacity for strong and directional hydrogen bonding. The N-H group acts as a hydrogen bond donor, while the two sulfonyl oxygen atoms act as acceptors.
In a molecule like this compound, these hydrogen bonds, in concert with π-π stacking interactions from the phenyl rings, can drive the formation of supramolecular structures such as fibers, tapes, or sheets. The specific morphology of the assembled structure is dictated by a delicate balance of intermolecular forces, molecular geometry, and external conditions like solvent and temperature.
While studies on this compound itself are not prominent, research on other small molecules containing sulfonamide or structurally similar groups like squaramides demonstrates this principle. researchgate.net These studies reveal that the combination of hydrogen bonding and other non-covalent interactions can lead to the formation of gels (alcogels or hydrogels) at low concentrations. researchgate.net Such self-assembled fibrillar networks have potential applications in areas like drug delivery and tissue engineering.
| Interaction Type | Participating Groups | Role in Self-Assembly | Resulting Structure |
|---|---|---|---|
| Hydrogen Bonding | -SO₂NH- group (N-H donor, O=S=O acceptors) | Primary driving force for directional assembly | Chains, tapes, helical fibers |
| π-π Stacking | Phenyl ring | Stabilizes the assembly by stacking aromatic cores | Columnar structures, layered sheets |
| Van der Waals Forces | Alkyl chain (butane group) | Contributes to close packing of molecules | Dense, ordered aggregates |
Functional Coatings and Films
Polymers derived from sulfonamide-containing monomers can be used to create functional coatings and films. The properties of the coating are directly related to the chemical nature of the polymer. For instance, the high polarity and hydrogen-bonding ability of the sulfonamide group can enhance adhesion to various substrates.
By selecting appropriate co-monomers or by chemically modifying the sulfonamide group after polymerization, coatings with specific functionalities can be designed. For example, incorporating fluorinated groups can create hydrophobic and oleophobic surfaces. mdpi.com Conversely, the synthesis of sulfonated polymers, where sulfonic acid groups (-SO₃H) are added to the polymer backbone, results in hydrophilic and ion-conductive films. Such materials are extensively studied for applications in filtration membranes, ion-exchange resins, and the previously mentioned proton-exchange membranes for fuel cells. mdpi.com
Electrically active polymers, such as those based on polyaniline or polythiophene, can also be functionalized with sulfonamide groups to create films for sensors or electrochromic devices. mdpi.com The sulfonamide group can help modulate the polymer's electronic properties, solubility, and processability, making it easier to fabricate uniform, thin films.
Environmental Fate and Degradation Studies (for non-pharmaceutical applications)
When a chemical compound is used in industrial applications like polymers or coatings, its environmental fate becomes a critical consideration. Sulfonamides as a class are known to be persistent in the environment. fao.org While much of the existing data comes from their use as antibiotics, the degradation pathways are relevant for any source of environmental release. mdpi.com
Sulfonamides are generally not readily biodegradable. nih.gov Their degradation in soil and water is often a slow process influenced by factors such as pH, temperature, microbial activity, and sunlight (photodegradation). nih.gov
Two primary degradation pathways for the sulfonamide moiety have been identified:
Modification of the Amine/Amide Group: This can involve cleavage of the S-N bond, which can eliminate the compound's original functional properties. nih.gov
Alteration of the Aromatic Ring: The phenyl group can undergo hydroxylation or other modifications, often initiated by microbes or reactive oxygen species.
Both chemical and biological degradation processes can transform the parent sulfonamide compound. nih.gov Chemical degradation in water can be driven by reactive oxidants like hydroxyl radicals (•OH), while biological degradation is mediated by enzymes (e.g., oxidoreductases) from bacteria and fungi. nih.gov It is important to note that some degradation products can be more mobile or have different toxicological profiles than the parent compound.
| Degradation Process | Mediator | Key Transformation | Influencing Factors |
|---|---|---|---|
| Biodegradation | Bacteria, fungi (via enzymes like oxidoreductases) | Cleavage of S-N bond, hydroxylation of aromatic ring | Microbial population, nutrient availability, temperature nih.gov |
| Photodegradation | Sunlight (UV radiation) | Cleavage of S-N bond, formation of products like sulfanilic acid | Light intensity, water clarity, presence of photosensitizers |
| Chemical Oxidation | Reactive Oxygen Species (e.g., •OH, O₃) | Destruction of the sulfonamide bridge moiety | pH, presence of organic matter, oxidant concentration nih.gov |
Future Research Directions and Academic Translational Potential
Development of Next-Generation 3-Phenylbutane-1-sulfonamide Scaffolds
The foundational structure of this compound offers a promising starting point for the development of new and improved chemical entities. Future research will likely concentrate on systematic modifications of this scaffold to enhance potency, selectivity, and pharmacokinetic properties. Key strategies will include bioisosteric replacement and scaffold hopping to generate novel intellectual property and circumvent potential liabilities of the parent compound.
Furthermore, the creation of sp³-rich fragments is an emerging area of interest in drug discovery, as these three-dimensional structures can provide better spatial interaction with biological targets. researchgate.net The development of this compound analogs with increased three-dimensionality could lead to compounds with improved pharmacological profiles. nih.gov
| Scaffold Modification Strategy | Objective | Potential Outcome |
| Bioisosteric Replacement of the Phenyl Group | To improve metabolic stability and explore new binding interactions. | Enhanced in vivo efficacy and reduced off-target effects. |
| Scaffold Hopping | To discover novel core structures with similar pharmacological properties. | New chemical series with distinct intellectual property. |
| Introduction of sp³-Rich Fragments | To increase three-dimensionality and improve target engagement. | Higher binding affinity and selectivity. |
Exploration of Novel Biological Targets and Mechanistic Pathways
While the biological targets of this compound are not yet fully elucidated, the broader class of sulfonamides is known to interact with a wide range of biological molecules. semanticscholar.org Future research should prioritize the identification of novel protein targets and the elucidation of the mechanistic pathways through which this compound exerts its effects. High-throughput screening of this compound and its derivatives against diverse target classes, such as kinases, proteases, and ion channels, will be a critical first step.
Subsequent mechanistic studies will be essential to understand how these compounds modulate cellular signaling pathways. Techniques such as chemoproteomics and transcriptomics can provide a global view of the molecular changes induced by this compound, offering insights into its mechanism of action and potential therapeutic applications. nih.gov
Advanced Synthetic Methodologies for Library Generation and Diversity-Oriented Synthesis
To fully explore the chemical space around the this compound scaffold, advanced synthetic methodologies will be required. Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecules from a common starting material. mdpi.com Applying DOS principles to the synthesis of this compound analogs will enable the creation of large and diverse chemical libraries for biological screening. mdpi.com
The use of transition metal catalysts in carbon-carbon bond formation can facilitate the synthesis of complex molecular architectures that are not accessible through traditional methods. nih.gov Furthermore, the development of modular synthetic routes will allow for the late-stage functionalization of the this compound core, providing a flexible approach to structure-activity relationship (SAR) studies. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
| AI/ML Application | Purpose | Expected Impact |
| QSAR Modeling | To predict the biological activity of virtual compounds. | Prioritization of synthetic targets and reduced experimental costs. |
| De Novo Design | To generate novel molecular structures with desired properties. | Discovery of innovative chemical matter with improved therapeutic potential. |
| ADME Prediction | To forecast the pharmacokinetic properties of new compounds. | Early identification and mitigation of potential drug development challenges. |
Multidisciplinary Research Collaborations and Horizon Scanning
The successful translation of this compound from a laboratory curiosity to a clinical candidate will require a multidisciplinary approach. Collaborations between synthetic chemists, biologists, pharmacologists, and computational scientists will be essential to drive progress. researchgate.netscholarsjournal.net Engaging in such multidisciplinary exercises can provide opportunities to expose researchers to a variety of techniques and perspectives. scholarsjournal.net
Horizon scanning, the systematic search for and analysis of emerging trends and technologies, will also be crucial. By staying abreast of advancements in areas such as synthetic chemistry, chemical biology, and artificial intelligence, researchers can identify new opportunities to enhance the therapeutic potential of the this compound scaffold.
Q & A
Q. What are the standard synthetic routes for 3-Phenylbutane-1-sulfonamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves sulfonylation of 3-phenylbutane-1-amine using sulfonyl chlorides under controlled conditions. For example, aryl isocyanates (e.g., Scheme 3 in ) can react with sulfonate intermediates in dichloromethane (CH₂Cl₂) with 4-DMAP as a catalyst at room temperature (24 h, 91–98% yield). Optimization includes:
- Solvent selection : Polar aprotic solvents like DMF improve solubility.
- Catalyst use : 4-DMAP enhances nucleophilic reactivity.
- Purification : Column chromatography or recrystallization (e.g., from ethanol/water) ensures high purity .
Table 1 : Key Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonylation | Aryl isocyanate, 4-DMAP, CH₂Cl₂, rt | 91–98% |
| Reduction | H₂, Pd/C, THF | 95–99% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.5 ppm) and sulfonamide NH (δ 5–6 ppm). Integration ratios confirm substituent positions.
- IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
- Challenge : Overlapping signals in crowded aromatic regions require 2D NMR (e.g., COSY, HSQC) for resolution .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions) for this compound derivatives?
- Methodological Answer :
- Step 1 : Cross-validate experimental NMR with DFT calculations (e.g., Gaussian) to predict chemical shifts.
- Step 2 : Use deuterated solvents to eliminate exchange broadening in NH protons.
- Step 3 : Analyze coupling constants (J-values) to distinguish between ortho/meta/para substituents. Contradictions may arise from dynamic effects (e.g., rotamers); variable-temperature NMR can clarify .
Q. What strategies mitigate side reactions during the sulfonylation step in synthesizing this compound?
- Methodological Answer :
- Control moisture : Use anhydrous solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis of sulfonyl chlorides.
- Stoichiometry : Limit sulfonyl chloride to 1.1 equivalents to avoid di-sulfonylation.
- Temperature : Maintain 0–5°C during sulfonylation to suppress competing pathways (e.g., elimination). Post-reaction quenching with ice-water minimizes byproducts .
Q. How does the electronic nature of substituents on the phenyl ring affect the sulfonamide’s reactivity in nucleophilic reactions?
- Methodological Answer :
- Electron-withdrawing groups (EWGs) : Enhance sulfonamide’s electrophilicity, accelerating nucleophilic substitution (e.g., SN2 at the sulfonyl group).
- Electron-donating groups (EDGs) : Reduce reactivity but improve stability in acidic conditions.
- Experimental Design : Synthesize derivatives with –NO₂ (EWG) and –OCH₃ (EDG) groups. Compare reaction rates with amines/thiols via HPLC kinetics .
Guidelines for Data Presentation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
